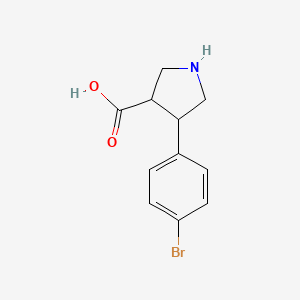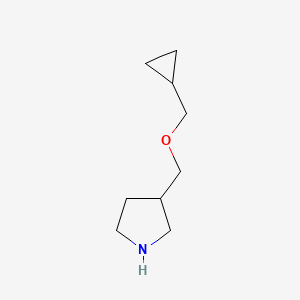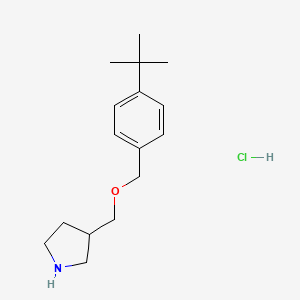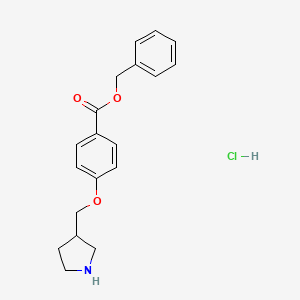
4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid, commonly known as 4-BPPC, is a synthetic organic compound that is used in a variety of scientific research applications. It is a derivative of pyrrolidine and is characterized by its brominated phenyl ring. 4-BPPC has been widely studied due to its potential biological activity and its ability to form complex structures with other molecules.
Scientific Research Applications
Chemical Synthesis and Pharmaceutical Research
4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid is involved in various chemical syntheses and pharmaceutical research. For instance, it is used in the synthesis of novel compounds with potential antibacterial properties, as demonstrated in the creation of dihydropyran and pyrrolidine rings which showed in vitro antibacterial activity (Toja et al., 1986). Additionally, its derivatives have been synthesized for the study of their spectroscopic properties and quantum mechanical aspects, offering insights into molecular interactions and electronic structures (Devi, Bishnoi, & Fatma, 2020).
Molecular Structure and Crystallography
The compound and its analogs are also significant in the field of crystallography. Studies have focused on understanding the molecular structure and hydrogen-bonding patterns in related compounds, which helps in comprehending their physical and chemical properties. For example, the structural analysis of similar molecules revealed significant insights into intra- and intermolecular hydrogen bonding, contributing to a deeper understanding of molecular interactions and stability (Balderson, Fernandes, Michael, & Perry, 2007).
Biochemical Applications
In the biochemical sphere, compounds structurally related to 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid have been used to explore various biochemical pathways and reactions. For instance, derivatives of this compound have been synthesized to study their interactions with biological molecules and potential as enzyme inhibitors, which can be crucial for understanding biological processes and developing new drugs (Wang et al., 2001).
Environmental and Analytical Chemistry
This compound is also relevant in environmental and analytical chemistry. It can be used in studies aiming to improve the efficiency of chemical reactions or processes, such as the extraction of similar carboxylic acids, which has implications for industrial applications in the pharmaceutical and biochemical industries (Kumar & Babu, 2009).
properties
IUPAC Name |
4-(4-bromophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAATEOPXCAIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60694040 | |
| Record name | 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
1047654-48-7 | |
| Record name | 4-(4-Bromophenyl)-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1047654-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60694040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374555.png)
![3-[2-(4-Bromo-2-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374558.png)

![2-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374560.png)
![4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374562.png)

![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)
![4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1374566.png)
![4-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374567.png)

![1-[2-(3-Piperidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1374570.png)
![4-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374573.png)
![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)
![3-[2-(3-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374576.png)